2,3,4-Trifluoroanisole
Overview
Description
2,3,4-Trifluoroanisole is an organic compound with the chemical formula C7H4F3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trifluoroanisole typically involves the reaction of anisole with hydrogen trifluoride. The process can be summarized as follows:
- Anisole is reacted with hydrogen trifluoride under controlled conditions to obtain the trifluoride of anisole (C6H5O · 3HF) .
- The reaction is carried out in a suitable solvent, and the product is purified through standard separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification methods, such as distillation and crystallization, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can either gain or lose electrons.
Fluorination Reactions: It can be used in fluorination reactions to introduce fluorine atoms into other organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, acids, and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,3,4-Trifluoroanisole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoroanisole involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
- 2,3,5-Trifluoroanisole
- 2,4,6-Trifluoroanisole
- 2,3,4-Trifluorotoluene
Comparison: 2,3,4-Trifluoroanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct chemical properties compared to its isomers and other trifluorinated compounds. For example, the reactivity and stability of this compound can differ significantly from 2,3,5-Trifluoroanisole due to the different electronic and steric effects of the fluorine atoms .
Properties
IUPAC Name |
1,2,3-trifluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNSQZJDRPZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380300 | |
Record name | 2,3,4-Trifluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203245-16-3 | |
Record name | 2,3,4-Trifluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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